Benzo[d]thiazol-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone
Description
Benzo[d]thiazol-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is a heterocyclic compound featuring a benzothiazole core linked to a piperidine moiety via a ketone bridge. The piperidine ring is further substituted with a furan-2-ylmethylthio group, introducing sulfur and oxygen heteroatoms into the structure.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c22-19(18-20-16-5-1-2-6-17(16)25-18)21-9-7-14(8-10-21)12-24-13-15-4-3-11-23-15/h1-6,11,14H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBQTEFKMQBHRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone typically involves multiple steps. One common method starts with the preparation of 2-aminobenzothiazole, which is then reacted with various intermediates to introduce the furan and piperidine moieties. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the C-2 position, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acetic acid (CH₃COOH)
Reduction: NaBH₄, LiAlH₄, ethanol (EtOH)
Substitution: NaH, KOtBu, DMF
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
Biological Activities
-
Antimicrobial Activity
- Several studies have demonstrated the antimicrobial properties of compounds containing the benzo[d]thiazole moiety. For instance, derivatives of benzo[d]thiazole have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups has been linked to enhanced antibacterial activity, suggesting that structural modifications can optimize efficacy .
-
Anticancer Properties
- Compounds with the benzo[d]thiazole scaffold have been investigated for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, thiazole-pyridine hybrids have been reported to exhibit anti-breast cancer activity with IC50 values lower than standard chemotherapeutics like 5-fluorouracil . The mechanism involves the modulation of cell cycle regulators and apoptotic pathways.
-
Anticonvulsant Effects
- The anticonvulsant properties of thiazole derivatives have been explored in various models, revealing that certain analogues can effectively reduce seizure activity. One study highlighted a compound that eliminated tonic extensor phases in animal models, showcasing its potential as a therapeutic agent for epilepsy .
Case Studies
- Case Study on Antimicrobial Activity
-
Case Study on Anticancer Activity
- In another investigation, a novel thiazole-pyridine hybrid was synthesized and tested against multiple cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound demonstrated superior cytotoxicity compared to conventional chemotherapeutics, highlighting its potential for further development in cancer therapy .
- Case Study on Anticonvulsant Activity
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and physicochemical differences between the target compound and its analogs from the evidence:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Structural Variations :
- The target compound’s furanmethylthio group contrasts with bulkier substituents in analogs, such as diphenyltriazole (5i) or trifluoromethylpyridylthio (74). Smaller substituents may enhance membrane permeability but reduce steric hindrance for target binding .
- Compounds like 4a integrate coumarin, a fluorophore, which could confer fluorescence properties useful in imaging or photodynamic therapy .
Synthetic Efficiency :
- Yields vary significantly: triazine-linked compounds (38, 40) show higher yields (62–76%) compared to coumarin derivatives (4a, 55%) or trifluoromethylpyridyl analogs (74, 48%) . This suggests that core scaffolds (e.g., triazine) may offer synthetic advantages over complex heterocycles.
Physicochemical Properties :
- The target compound’s calculated molecular weight (~393.5) is lower than most analogs (e.g., 5i: 593.17), likely due to the absence of extended aromatic systems. Lower molecular weight may improve bioavailability .
- Melting points (e.g., 4a: 186–192°C) and elemental analysis data (e.g., 5i: C 60.69%) reflect crystallinity and purity, critical for pharmacological profiling .
Biological Implications :
- While biological data for the target compound are unavailable, analogs like 5i–5l were screened for anticancer activity, with structural features (e.g., triazole, benzimidazole) correlating with potency . The furanmethylthio group’s electron-rich nature could modulate enzyme inhibition (e.g., kinases, cytochrome P450) .
Biological Activity
Benzo[d]thiazol-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone, a compound belonging to the benzothiazole family, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, compounds derived from benzothiazole have shown significant inhibition against various bacterial strains, including Mycobacterium tuberculosis (M. tuberculosis). The minimum inhibitory concentration (MIC) values for these compounds are notably low, indicating potent activity.
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 7a | 0.08 | 99 |
| 7b | 0.32 | 95 |
| 7c | 0.32 | 90 |
The compound 7a exhibited a binding affinity of -8.4 kcal/mol with the DprE1 protein, suggesting a targeted mechanism of action against tuberculosis .
Anticancer Activity
Benzothiazole derivatives have also been investigated for their anticancer potential. Studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) indicates that modifications on the benzothiazole ring significantly influence biological activity.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 9 | A431 | 1.61 |
| 10 | Jurkat | 1.98 |
| 13 | U251 | <10 |
For example, compound 13 demonstrated equipotent activity against both A431 and Jurkat cell lines, outperforming doxorubicin in some assays .
The mechanisms underlying the biological activities of benzothiazole derivatives are multifaceted:
- Antimicrobial Mechanism : The interaction with bacterial proteins such as DprE1 suggests that these compounds may inhibit critical enzymatic pathways in bacteria.
- Anticancer Mechanism : The cytotoxic effects are often attributed to the induction of apoptosis in cancer cells through various pathways, including modulation of Bcl-2 family proteins .
Case Study 1: Antitubercular Activity
In a recent study, a series of benzothiazole derivatives were synthesized and evaluated for their antitubercular activity. The most promising derivative showed an MIC value significantly lower than standard treatments, indicating potential as a new therapeutic agent against resistant strains of M. tuberculosis .
Case Study 2: Anticancer Effects
Another study focused on the anticancer properties of thiazole-integrated compounds, revealing that specific substitutions on the phenyl ring enhanced cytotoxicity against glioblastoma cells. This highlights the importance of chemical modifications in developing effective anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
